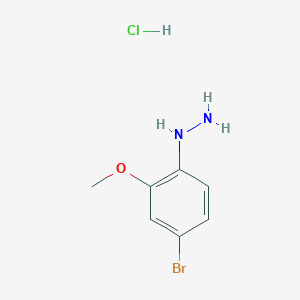

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride

Description

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride (CAS 1353636-61-9) is a hydrazine derivative with the molecular formula C₇H₁₀BrClN₂O and a molecular weight of 253.52 g/mol . Its structure features a bromine atom at the para position and a methoxy group at the ortho position on the phenyl ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in pharmaceuticals or materials science .

Properties

IUPAC Name |

(4-bromo-2-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDQXAWKSZNHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353636-61-9 | |

| Record name | (4-bromo-2-methoxyphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Zinc-HCl Reduction Mechanism

Reductive Environment : Zinc powder (4:15–16 w/v ratio to HCl) generates nascent hydrogen in situ, reducing the diazonium group to hydrazine:

$$

\text{Ar-N}2^+ + 4\text{H}^+ + 4\text{e}^- \rightarrow \text{Ar-NH-NH}2 + \text{H}_2\text{O}

$$

The reaction proceeds at 15–20°C for 1–2 hours, with completion indicated by a color shift to pale yellow or canescence.Byproduct Management : Zinc hydroxide precipitates are removed via filtration, leaving a clean hydrazine solution. Adjusting the pH to 10 with 20–30% NaOH precipitates the free hydrazine base.

Yield Comparison of Reductive Agents :

| Reductive Agent | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Zn/HCl | 38–42 | ≥99 | 1.5–2 |

| NaHSO3 | 28–32 | 95–97 | 3–4 |

| SnCl2/HCl | 35–38 | 97–98 | 2–3 |

Purification and Salification

Crude (4-bromo-2-methoxyphenyl)hydrazine is purified via recrystallization before conversion to the hydrochloride salt.

Recrystallization Protocol

Hydrochloride Salt Formation

The free hydrazine is dissolved in 37% HCl (19:10 w/v ratio) under reflux (60–70°C). Acetone is added dropwise to precipitate the hydrochloride salt, which is isolated by filtration and dried at 50°C under vacuum.

Key Purity Metrics :

- HPLC Purity : ≥99% (254 nm, C18 column, 0.1% TFA/ACN gradient)

- Residual Solvents : <500 ppm acetone (GC-FID)

- Heavy Metals : <10 ppm (ICP-MS)

Industrial Scalability and Process Economics

Equipment and Cost Analysis

| Process Step | Equipment | Cost Driver | Optimization Strategy |

|---|---|---|---|

| Diazotization | Jacketed reactor | HCl consumption | HCl recycling via distillation |

| Reduction | Glass-lined reactor | Zinc disposal | Zn recovery as ZnSO4 |

| Crystallization | Vacuum filter | Solvent volume | Ethanol/acetone reuse |

- Production Cost : ~$120/kg (100 kg batch), dominated by raw materials (60%) and energy (25%).

- Waste Management : Ammonium sulfate byproducts from diazotization are recovered as fertilizers, reducing environmental impact.

Challenges and Mitigation Strategies

Steric and Electronic Effects

The electron-donating methoxy group (ortho/para-directing) and electron-withdrawing bromo substituent (meta-directing) create competing electronic effects. This necessitates precise temperature control during diazotization to avoid regioisomeric byproducts.

Stability Considerations

- Diazonium Salt : Stabilize with excess HCl and avoid prolonged storage.

- Hydrazine Hydrochloride : Store under nitrogen at 2–8°C to prevent oxidative degradation.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Azo compounds

Reduction: Amines

Substitution: Various substituted phenylhydrazines

Scientific Research Applications

Organic Synthesis

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

- Oxidation : Can be oxidized to form azo compounds.

- Reduction : Capable of being reduced to amines.

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.

These reactions are essential for developing new compounds with potential applications in pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized in biological research for its potential to interact with enzymes and proteins, making it a candidate for studying enzyme inhibition and protein modification. Notably:

- Enzyme Inhibition : It can form covalent bonds with active sites of enzymes, leading to inhibition of their activity.

- Cell Signaling : Its ability to undergo redox reactions may affect cellular redox balance and signaling pathways.

Pharmaceutical Development

Research indicates that derivatives of this compound may possess therapeutic properties, including:

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Investigations suggest that it may inhibit pro-inflammatory cytokines, presenting opportunities for developing anti-inflammatory drugs.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.05 μM against MDA468 breast cancer cells.

-

Enzyme Inhibition Studies :

- Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies.

-

Inflammatory Response Modulation :

- Investigations into the anti-inflammatory properties revealed that related compounds effectively reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| (4-Bromo-2-methoxyphenyl)hydrazine HCl | 1353636-61-9 | Br (para), OCH₃ (ortho) | 253.52 | Reference compound |

| (4-Bromophenyl)hydrazine HCl | 27246-81-7 | Br (para) | 223.48 | Lacks methoxy group |

| 3-Bromophenylhydrazine HCl | 62672-26-8 | Br (meta) | 223.48 | Bromine in meta position |

| 2-Bromophenylhydrazine HCl | 626-40-4 | Br (ortho) | 223.48 | Bromine in ortho position |

| 4-Methoxyphenylhydrazine HCl | 19501-58-7 | OCH₃ (para) | 174.63 | Lacks bromine; methoxy in para position |

| 1-(4-Bromo-2-ethylphenyl)hydrazine HCl | 1628810-35-4 | Br (para), C₂H₅ (ortho) | 253.58 | Ethyl instead of methoxy at ortho |

| [(2-Bromo-4,5-diethoxyphenyl)methyl]hydrazine HCl | 1171609-88-3 | Br (ortho), OCH₂CH₃ (para, meta) | 337.64 | Diethoxy and methyl groups; complex substitution |

Key Observations :

- Substituent Position : Bromine in para vs. meta/ortho positions alters electronic effects (electron-withdrawing) and steric hindrance .

- Functional Groups : Methoxy (electron-donating) vs. ethyl (sterically bulky) impacts solubility and reactivity .

- Complexity : Additional substituents (e.g., diethoxy in CAS 1171609-88-3) increase molecular weight and influence crystallinity .

Nucleophilic Reactions :

- (4-Bromo-2-methoxyphenyl)hydrazine HCl is used in condensation and acylation reactions to synthesize heterocycles like pyrazolines and pyrimidines. The bromine facilitates nucleophilic aromatic substitution, while methoxy directs electrophilic attack .

- 4-Methoxyphenylhydrazine HCl (CAS 19501-58-7) lacks bromine, making it less reactive in substitution but effective in forming hydrazones and indole derivatives .

Reducing Agents :

- Compared to propylhydrazine HCl (PHC) and (2-thienylmethyl)hydrazine HCl (THC), the bromo-methoxy derivative may exhibit lower reducing power due to electron-withdrawing bromine, which stabilizes the molecule .

Heterocycle Formation :

Physical and Chemical Properties

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol), while bromine increases lipophilicity .

- Crystallinity : Bromine and methoxy substituents influence hydrogen-bonding patterns. Methoxy acts as a hydrogen-bond acceptor, affecting crystal packing .

Biological Activity

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride, characterized by its unique structural features, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is . Its structure includes a bromine atom and a methoxy group attached to a phenyl ring, which significantly influences its reactivity and biological properties.

The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Inhibition : The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzymatic activity. This property is crucial for its potential therapeutic applications.

- Redox Reactions : The compound can undergo oxidation and reduction processes, affecting cellular redox balance and signaling pathways.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections .

- Anticancer Properties : Studies on hydrazone derivatives indicate that they may possess anticancer activity, making them candidates for further investigation in cancer therapy .

- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 4-Methoxyphenylhydrazine | Methoxy group on phenyl ring | Anticancer properties |

| 4-Bromophenylhydrazine | Bromine atom on phenyl ring | Antimicrobial and anticancer activities |

| 4-Chlorophenylhydrazine | Chlorine atom on phenyl ring | Anti-inflammatory effects |

The presence of both bromine and methoxy groups in this compound enhances its electrophilicity and solubility compared to these similar compounds, potentially leading to distinct biological activities.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of various hydrazone derivatives, including those related to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was linked to the formation of covalent bonds with the enzyme's active site, demonstrating its potential as a therapeutic agent.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various hydrazone derivatives. The findings suggested that this compound exhibited notable activity against several bacterial strains, warranting further exploration for potential use as an antimicrobial agent .

Q & A

Q. What are the standard synthetic protocols for preparing (4-Bromo-2-methoxyphenyl)hydrazine hydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting 4-bromo-2-methoxybenzaldehyde with hydrazine hydrochloride in ethanol under reflux (6–8 hours). Post-reaction cooling precipitates the product, which is filtered and crystallized from ethanol . To optimize purity:

- Use stoichiometric excess of hydrazine hydrochloride (1.2–1.5 eq) to drive the reaction.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Recrystallize using ethanol:water (3:1) to remove unreacted starting materials .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key data should be observed?

Methodological Answer:

- ¹H NMR (DMSO-d₆): δ 10.5–11.0 ppm (broad singlet, hydrazine -NH), 7.6–7.8 ppm (aromatic protons adjacent to bromine), 3.8–3.9 ppm (methoxy -OCH₃) .

- IR: Peaks at ~3200 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N stretch), and 1250 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry: Molecular ion peak at m/z 235 (M⁺–HCl) with isotopic pattern consistent with bromine .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Toxicity: LD₅₀ ranges from 25–2100 mg/kg (oral, rodents), indicating moderate toxicity. Use PPE (gloves, lab coat, goggles) .

- Storage: Keep in airtight containers with desiccants to prevent hydrolysis. Label with hazard warnings (suspected carcinogen) .

- Waste Disposal: Neutralize with calcium hypochlorite solution (10% w/v) before disposal .

Q. How does the solubility profile of this compound influence reaction design?

Methodological Answer:

- Solubility: Sparingly soluble in water (<1 mg/mL), moderately soluble in ethanol (20–30 mg/mL at 25°C), and insoluble in nonpolar solvents.

- Reaction Design: Use ethanol or DMF as solvents for reactions. For aqueous workups, adjust pH to 2–3 to protonate the hydrazine moiety and enhance solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

- Temperature Control: Maintain reflux at 80–85°C; higher temperatures promote decomposition (evidenced by darkening of reaction mixture) .

- Catalysis: Add 0.1 eq of glacial acetic acid to accelerate imine formation and reduce side reactions (e.g., oxidation to azo compounds) .

- Byproduct Identification: Use LC-MS to detect common impurities like 4-bromo-2-methoxybenzaldehyde (retention time ~5.2 min in C18 column, acetonitrile/water gradient) .

Q. What computational tools are suitable for analyzing the electronic structure of this compound, and how do they inform reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to map frontier molecular orbitals (FMOs). The LUMO (-1.8 eV) localizes on the hydrazine group, indicating nucleophilic reactivity .

- Molecular Dynamics (MD): Simulate solvation effects in ethanol using GROMACS; radial distribution functions show preferential interaction between hydrazine NH and ethanol’s hydroxyl group .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Solve crystal structure using SHELXL . Key parameters:

- Space group: P2₁/c (common for hydrazine derivatives).

- Hydrogen-bonding network: N-H···Cl interactions stabilize the lattice (d = 2.2–2.5 Å) .

- Mechanistic Insight: Crystallographic data showing planar hydrazine geometry supports a concerted cyclization mechanism in pyrazole synthesis .

Q. What strategies validate the compound’s role in multi-step syntheses (e.g., heterocyclic ring formation)?

Methodological Answer:

- Intermediate Trapping: Quench reaction with D₂O to isolate deuterated intermediates for NMR analysis .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor hydrazone formation (λ = 320 nm, ε = 4500 M⁻¹cm⁻¹) .

- Cross-Coupling Reactions: Test Suzuki-Miyaura coupling with Pd(PPh₃)₄ (5 mol%) to introduce aryl groups at the bromine position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.